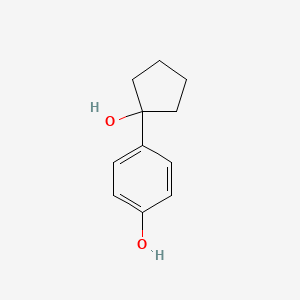

4-(1-Hydroxycyclopentyl)phenol

Description

Contextualization within Phenolic Chemistry and Cyclopentyl Derivatives

4-(1-Hydroxycyclopentyl)phenol is an organic compound that integrates two key chemical motifs: a phenol (B47542) group and a cyclopentyl derivative. Phenols are a class of aromatic compounds where a hydroxyl (-OH) group is directly bonded to a benzene (B151609) ring. byjus.comucsc.edu This structural arrangement confers unique properties, including higher acidity compared to alcohols, due to the resonance stabilization of the phenoxide ion. byjus.com The hydroxyl group can participate in intermolecular hydrogen bonding, which influences physical properties like boiling point and solubility. britannica.com

The cyclopentyl group is a five-membered alicyclic hydrocarbon ring. ontosight.ai In this compound, this ring is attached to the phenol at the para position (position 4) relative to the hydroxyl group. Furthermore, a hydroxyl group is also attached to the tertiary carbon of the cyclopentyl ring, creating a tertiary alcohol. The presence of both phenolic and alcoholic hydroxyl groups, along with the cyclic aliphatic moiety, suggests a molecule with distinct chemical reactivity and potential for various applications. ontosight.ai

Historical Perspectives and Initial Research Investigations of Related Structures

The study of phenolic compounds has a rich history, with phenol itself being a key industrial chemical and a precursor to many plastics and pharmaceuticals. ucsc.edubritannica.com Early research into phenolic derivatives often focused on understanding the influence of different substituents on the aromatic ring's reactivity and the properties of the hydroxyl group. mdpi.com

Significance and Research Rationale for this compound Studies

The scientific interest in this compound and related structures stems from the potential for diverse applications. The combination of a phenolic ring and a hydroxylated cyclopentyl group creates a molecule with multiple functional groups that can undergo a variety of chemical transformations. This makes it a potentially valuable intermediate in organic synthesis. d-nb.info

The phenolic hydroxyl group can be a target for reactions like etherification and esterification, while the tertiary alcohol on the cyclopentyl ring can undergo reactions typical of alcohols, such as oxidation or substitution. The presence of both a hydrophilic phenolic hydroxyl group and a more lipophilic cyclopentyl group suggests that this compound may have interesting solubility properties and potential as a building block for creating molecules with specific amphiphilic characteristics.

Furthermore, phenolic compounds are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. ontosight.aiontosight.ai The specific structure of this compound, with its particular arrangement of functional groups, makes it a candidate for investigation in medicinal chemistry for potential therapeutic applications. nih.govopenmedicinalchemistryjournal.com The rationale for its study lies in the exploration of its unique chemical properties and the potential to synthesize novel derivatives with useful applications in various scientific fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-hydroxycyclopentyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,12-13H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCHPOJGRQGGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 1 Hydroxycyclopentyl Phenol

Retrosynthetic Analysis of 4-(1-Hydroxycyclopentyl)phenol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. researchgate.netpharmacy180.com For this compound, the primary disconnection is at the carbon-carbon bond between the phenyl ring and the cyclopentyl group.

This disconnection leads to two key synthons: a nucleophilic phenyl synthon and an electrophilic cyclopentyl synthon, or vice versa. A common and practical approach involves a Grignard reaction, where a phenoxy magnesium halide (a Grignard reagent) acts as the nucleophile and cyclopentanone (B42830) serves as the electrophile. The retrosynthetic analysis is depicted below:

Figure 1: Retrosynthetic Analysis of this compound

This retrosynthetic pathway suggests that this compound can be synthesized from a protected phenol (B47542), such as 4-bromophenol, which is then converted to a Grignard reagent and reacted with cyclopentanone.

Classical and Contemporary Synthetic Routes to this compound and Analogues

Several synthetic routes have been developed for the preparation of this compound and its analogues, leveraging both well-established and modern organic chemistry methodologies.

The Grignard reaction is a fundamental and widely used method for forming carbon-carbon bonds and synthesizing alcohols. wisc.eduorganic-chemistry.orgleah4sci.com In the context of this compound synthesis, this reaction involves the addition of an organomagnesium halide (Grignard reagent) to cyclopentanone. organic-chemistry.org

The Grignard reagent is typically prepared by reacting an aryl halide, such as 4-bromoanisole (B123540) (as a protected form of 4-bromophenol), with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comlibretexts.org The resulting Grignard reagent, 4-methoxyphenylmagnesium bromide, then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. A subsequent acidic workup protonates the intermediate alkoxide to yield the tertiary alcohol, 4-(1-Hydroxycyclopentyl)anisole. The final step involves the deprotection of the methoxy (B1213986) group to afford the desired this compound.

Table 1: Key Steps in Grignard Synthesis of this compound

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Grignard Reagent Formation | 4-Bromoanisole | Magnesium (Mg), Anhydrous Ether | 4-Methoxyphenylmagnesium bromide |

| 2. Nucleophilic Addition | 4-Methoxyphenylmagnesium bromide, Cyclopentanone | - | Intermediate alkoxide |

| 3. Protonation (Workup) | Intermediate alkoxide | Aqueous acid (e.g., HCl) | 4-(1-Hydroxycyclopentyl)anisole |

It is crucial to use a protecting group for the phenolic hydroxyl group, as the acidic proton would otherwise react with and quench the Grignard reagent. leah4sci.com Common protecting groups include methyl (as in anisole) or other ethers. The choice of solvent is also critical; ethers are preferred as they stabilize the Grignard reagent. leah4sci.comd-nb.info

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of compounds like this compound, catalytic approaches can be applied to both the carbon-carbon bond formation and subsequent transformations.

While the direct catalytic arylation of cyclopentanol (B49286) is challenging, related catalytic cross-coupling reactions can be employed to construct the core structure. For instance, a Negishi or Suzuki coupling could potentially be used to form the bond between a protected phenol derivative and a cyclopentyl-containing organometallic reagent.

More relevant to the final product, catalytic hydrogenation can be used in the synthesis of precursors or in the modification of related structures. For example, the hydrogenation of a double bond in a cyclopentenyl ring attached to a phenol would yield the desired cyclopentyl group. Catalytic dehydrogenation of a substituted cyclohexanone (B45756) can lead to a phenol derivative. researchgate.net Furthermore, the synthesis of acetaminophen, which contains a similar N-(4-hydroxyphenyl) moiety, has been achieved through catalytic reductive carbonylation of nitrobenzene. mdpi.com

Heterogeneous catalysts, which are in a different phase from the reactants, are often favored in industrial processes due to their ease of separation and recycling. nih.gov For instance, palladium on carbon (Pd/C) is a common heterogeneous catalyst used for hydrogenation reactions. google.com

The synthesis of this compound and its analogues can be part of a more extensive multi-step synthesis of complex molecules. researchgate.netnih.govresearchgate.net For example, it could be an intermediate in the synthesis of pharmacologically active compounds.

A typical multi-step synthesis would involve the initial preparation of a functionalized phenol and a functionalized cyclopentane (B165970) derivative, followed by their coupling. The choice of protecting groups for the phenol and any other reactive functional groups is a critical aspect of the synthetic design to ensure chemoselectivity.

An alternative multi-step route could involve the Friedel-Crafts acylation of a protected phenol with cyclopentanecarbonyl chloride, followed by reduction of the resulting ketone to the tertiary alcohol. However, the Grignard approach is generally more direct for this specific transformation.

Novel Synthetic Methodologies for this compound and Analogues

Recent advancements in synthetic methodologies offer promising alternatives to traditional batch processing, with potential benefits in terms of safety, efficiency, and scalability.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful tool in modern organic synthesis. nih.govnih.govscielo.br Microreactors, with their small channel dimensions, offer excellent heat and mass transfer, enabling better control over reaction conditions and often leading to higher yields and purities. researchgate.net

The synthesis of this compound via a Grignard reaction is well-suited for adaptation to a flow process. The generation of the Grignard reagent, which is often exothermic and requires careful temperature control, can be performed more safely and efficiently in a microreactor. The subsequent reaction with cyclopentanone can also be carried out in a flow system, allowing for precise control of reaction time and temperature. allfordrugs.com This can minimize the formation of byproducts and facilitate a more streamlined workup process. rsc.org

Table 2: Comparison of Batch vs. Flow Synthesis for Grignard Reactions

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, leading to localized hot spots. | Highly efficient due to high surface-area-to-volume ratio. |

| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to small channel dimensions and efficient mixing. |

| Safety | Handling of large quantities of reactive intermediates can be hazardous. | Small reaction volumes at any given time improve safety. |

| Scalability | Scaling up can be challenging and may require re-optimization. | "Scaling out" by running multiple reactors in parallel is more straightforward. |

| Reaction Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. |

Multi-step syntheses can also be "telescoped" in a continuous flow setup, where the output from one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. allfordrugs.com This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients and could be adapted for the efficient production of this compound and its analogues. researchgate.netrsc.org

Green Chemistry Principles in Synthetic Design

The synthesis of this compound is progressively aligning with the tenets of green chemistry to minimize environmental impact and enhance sustainability. A primary focus has been the substitution of hazardous reagents and catalysts with more benign alternatives. Traditional Friedel-Crafts alkylation, a common method for producing such compounds, often relies on corrosive and toxic acid catalysts. quora.comstackexchange.com Greener approaches are exploring the use of solid acid catalysts, which are generally less hazardous, easier to handle, and can often be recycled and reused, thereby reducing waste. researchgate.net

The choice of solvent is another critical aspect of green synthetic design. The ideal solvent should be non-toxic, readily available from renewable resources, and have a low environmental impact. Water is an excellent green solvent, and research into conducting organic reactions in aqueous media is a burgeoning field. nih.gov The development of solvent-free reaction conditions represents an even more desirable goal, as it completely eliminates solvent-related waste and simplifies product purification.

Atom economy, a core principle of green chemistry, is also a key consideration. Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing the generation of byproducts. Catalytic processes are inherently more atom-economical than stoichiometric reactions. nih.gov For the synthesis of this compound, this involves the careful selection of catalysts that promote high selectivity towards the desired product.

Energy efficiency is another pillar of green synthetic design. The development of catalytic systems that operate under milder reaction conditions, such as lower temperatures and pressures, can significantly reduce the energy consumption of the manufacturing process. nih.gov This not only has environmental benefits but also leads to cost savings.

The following table summarizes the application of key green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention of Waste | Utilizing high-yield reactions and recyclable catalysts to minimize byproduct formation. |

| Atom Economy | Employing catalytic methods like Friedel-Crafts alkylation to ensure a high percentage of reactant atoms are incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Replacing traditional corrosive acid catalysts with solid acids or biocatalysts. |

| Safer Solvents and Auxiliaries | Exploring the use of water as a solvent or developing solvent-free reaction conditions. |

| Design for Energy Efficiency | Developing catalysts that function effectively at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Investigating the potential of bio-based sources for phenol and cyclopentanol. |

| Catalysis | Preferring catalytic reagents over stoichiometric ones for their efficiency and reusability. |

Biocatalytic and Chemoenzymatic Pathways for Phenol Production

The application of biocatalysis in the synthesis of phenolic compounds, including precursors to this compound, is a rapidly advancing area of research. Enzymes offer several advantages over traditional chemical catalysts, including high specificity, the ability to operate under mild reaction conditions (ambient temperature and pressure in aqueous solutions), and a reduced environmental footprint. nih.govnih.gov

While specific biocatalytic routes for the direct synthesis of this compound are still under exploration, research into enzymatic Friedel-Crafts alkylation provides a promising avenue. nih.govnih.govmicrobialchemist.comresearchgate.net Enzymes such as CylK and squalene-hopene cyclases have been shown to catalyze the alkylation of phenolic compounds. nih.govresearchgate.net The challenge lies in identifying or engineering an enzyme that can effectively catalyze the reaction between phenol and a cyclopentyl donor. This would involve screening natural enzyme libraries or using protein engineering techniques to create a bespoke biocatalyst with the desired activity and selectivity.

The following table outlines potential biocatalytic and chemoenzymatic strategies for the synthesis of this compound.

| Synthetic Strategy | Description | Potential Advantages |

| Direct Enzymatic Alkylation | A single-step reaction where an enzyme catalyzes the Friedel-Crafts alkylation of phenol with a cyclopentyl source. | High selectivity, mild reaction conditions, reduced waste. |

| Chemoenzymatic Synthesis | A multi-step process involving both chemical and enzymatic transformations. For example, a chemical synthesis of an activated cyclopentyl intermediate followed by an enzyme-catalyzed reaction with phenol. | Can overcome limitations of purely enzymatic or chemical routes, allowing for a broader range of substrates and reaction conditions. |

| Whole-Cell Biotransformation | The use of genetically engineered microorganisms to produce this compound from simple starting materials. | Potentially a very cost-effective and sustainable method, as the cells can regenerate their own cofactors and enzymes. |

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing costs and environmental impact. A key synthetic route to this compound is the Friedel-Crafts alkylation of phenol with cyclopentanol.

One study investigated the use of a cation exchange resin, KU-2, as a catalyst for this reaction. The researchers systematically varied the reaction parameters to identify the optimal conditions. They found that a temperature of 120°C, a reaction time of 4 hours, and a catalyst loading of 50% by weight of the reactants resulted in a remarkable 95% theoretical yield of the alkylated phenol product. consensus.app

In a similar study focusing on the alkylation of p-cresol (B1678582) (a close structural analog of phenol) with cyclopentanol, a statistical approach known as factorial design was employed to optimize the process. asianpubs.org This method allows for the simultaneous investigation of the effects of multiple variables and their interactions. The study identified reaction temperature, the molar ratio of p-cresol to cyclopentanol, and the amount of perchloric acid catalyst as the most significant factors influencing the yield of the desired 2-cyclopentyl-4-methylphenol. asianpubs.org By systematically varying these parameters, a mathematical model was developed to predict the product yield under different conditions, enabling the identification of the optimal reaction setup.

The following interactive data table illustrates the effect of different catalysts and conditions on the yield of cyclopentyl-phenols.

| Catalyst | Phenolic Substrate | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Catalyst Loading | Yield (%) | Reference |

| KU-2 Cation Exchange Resin | Phenol | Cyclopentanol | 120 | 4 | 50 wt% | 95 | consensus.app |

| Perchloric Acid | p-Cresol | Cyclopentanol | Variable | Variable | Variable | Optimized via factorial design | asianpubs.org |

Process efficiency is not solely determined by the reaction yield but also encompasses factors such as reaction time, energy consumption, and the ease of product separation and catalyst recovery. The use of solid, reusable catalysts like the KU-2 resin simplifies the work-up procedure and reduces waste, contributing to a more efficient and sustainable process. consensus.app Further research into continuous flow processes, where reactants are continuously passed through a reactor containing a fixed-bed catalyst, could offer even greater improvements in process efficiency and scalability.

Chemical Reactivity and Transformation Studies of 4 1 Hydroxycyclopentyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution (EAS) reactions. numberanalytics.comlibretexts.org It strongly directs incoming electrophiles to the ortho and para positions by donating electron density to the aromatic ring, which stabilizes the carbocation intermediate (arenium ion). byjus.commasterorganicchemistry.com In 4-(1-Hydroxycyclopentyl)phenol, the para position is already occupied by the 1-hydroxycyclopentyl group. Consequently, electrophilic substitution occurs exclusively at the two equivalent ortho positions (C-2 and C-6) relative to the hydroxyl group. byjus.comlibretexts.org

The high reactivity of the phenolic ring means that many EAS reactions can proceed under milder conditions than those required for benzene (B151609). byjus.com However, this high reactivity can also make it challenging to control the extent of substitution, sometimes leading to polysubstitution products. mlsu.ac.in Key electrophilic aromatic substitution reactions applicable to this compound are summarized below.

| Reaction Type | Electrophile (E+) | Typical Reagents | Expected Product(s) |

| Halogenation | Br⁺, Cl⁺ | Br₂ in CS₂ or CCl₄ | 2-Bromo-4-(1-hydroxycyclopentyl)phenol |

| Nitration | NO₂⁺ | Dilute HNO₃ | 2-Nitro-4-(1-hydroxycyclopentyl)phenol |

| Sulfonation | SO₃ | Concentrated H₂SO₄ (low temp.) | 2-Hydroxy-5-(1-hydroxycyclopentyl)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | R-X, AlCl₃ | 2-Alkyl-4-(1-hydroxycyclopentyl)phenol |

| Friedel-Crafts Acylation | RC(O)⁺ | RCOCl, AlCl₃ | 2-Acyl-4-(1-hydroxycyclopentyl)phenol |

Reactions Involving the Tertiary Hydroxyl Group on the Cyclopentyl Moiety

The 1-hydroxycyclopentyl group contains a tertiary alcohol, which exhibits distinct reactivity compared to primary or secondary alcohols. Its reactions are dominated by pathways that involve the formation of a stable tertiary carbocation intermediate. libretexts.org

Key reactions include:

Dehydration to Alkenes: Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols. libretexts.org When treated with strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat, the tertiary hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a stable tertiary carbocation on the cyclopentyl ring. Subsequent elimination of a proton from an adjacent carbon atom yields an alkene. The primary product is 4-(Cyclopent-1-en-1-yl)phenol. libretexts.org

Substitution to Alkyl Halides: Tertiary alcohols readily react with hydrohalic acids (HCl, HBr) via an S_N1 mechanism. libretexts.org The reaction proceeds through the formation of the same tertiary carbocation intermediate as in dehydration. The carbocation is then attacked by a halide ion (X⁻) to form the corresponding alkyl halide. For instance, reaction with concentrated HBr at low temperatures would yield 4-(1-bromocyclopentyl)phenol. libretexts.org

Oxidation and Reduction Reactions

The two distinct functional groups in this compound exhibit different behaviors under oxidizing and reducing conditions.

Oxidation: The phenolic portion of the molecule is susceptible to oxidation. libguides.com Unlike alcohols, which require a hydrogen on the hydroxyl-bearing carbon for many oxidation reactions, phenols can be oxidized to form quinones. libretexts.org Treatment of this compound with oxidizing agents like Fremy's salt ((KSO₃)₂NO) or chromic acid can lead to the formation of a p-quinone-like structure, although the substitution at the para position complicates the formation of simple benzoquinones. libretexts.orgwikipedia.org The product would be a cyclohexadienone derivative.

Conversely, the tertiary hydroxyl group on the cyclopentyl moiety is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon. libretexts.org Oxidation can only occur under harsh conditions that lead to the cleavage of carbon-carbon bonds.

Reduction: The reduction of this compound itself is not a common transformation, as the phenol (B47542) and tertiary alcohol groups are already in a reduced state. However, reduction reactions are highly relevant for its derivatives. For example, if the aromatic ring is nitrated to form 2-nitro-4-(1-hydroxycyclopentyl)phenol, the nitro group can be readily reduced to an amino group (-NH₂) using reagents like catalytic hydrogenation (H₂/Pd) or metal-acid combinations (e.g., Sn/HCl). msu.edu Similarly, quinone-type structures formed from oxidation can be reduced back to the hydroquinone (B1673460) state using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or stannous chloride (SnCl₂). libretexts.orgjackwestin.com

| Reaction | Functional Group Targeted | Reagents | Product Type |

| Oxidation | Phenolic Ring | (KSO₃)₂NO, CrO₃ | Cyclohexadienone derivative |

| Reduction (of derivative) | Nitro Group | H₂, Pd/C or Sn, HCl | Amine (aminophenol) |

| Reduction (of derivative) | Quinone | NaBH₄, SnCl₂ | Hydroquinone |

Derivatization and Functionalization Strategies of this compound

Derivatization is a key strategy to modify the properties of phenols for various applications. nih.govnih.gov The presence of two different hydroxyl groups in this compound allows for selective or exhaustive functionalization.

Esterification and Etherification of Hydroxyl Groups

Esterification: Both the phenolic and tertiary hydroxyl groups can undergo esterification, but the required conditions differ, allowing for potential selectivity.

Phenolic -OH: The phenolic hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or NaOH). libguides.com This reaction is typically rapid and efficient.

Tertiary -OH: The tertiary alcohol can be esterified with carboxylic acids under acidic catalysis (Fischer esterification). chemistrysteps.com However, this reaction is often slow and reversible, and can face competition from the elimination (dehydration) reaction. chemistrysteps.com Reaction with more reactive acyl chlorides is also possible.

Etherification:

Phenolic -OH: The most common method for etherifying phenols is the Williamson ether synthesis. ambeed.com The phenol is first deprotonated with a strong base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the more nucleophilic phenoxide ion. This ion then displaces a halide from a primary alkyl halide in an S_N2 reaction to form an ether.

Tertiary -OH: Etherification of the tertiary alcohol is challenging due to steric hindrance and the propensity for elimination reactions under typical ether synthesis conditions.

| Reaction | Hydroxyl Group | Reagents | Product |

| Esterification | Phenolic | Acetyl chloride, Pyridine | 4-(1-Hydroxycyclopentyl)phenyl acetate (B1210297) |

| Esterification | Tertiary Alcoholic | Acetic acid, H₂SO₄ (cat.) | 1-(4-Hydroxyphenyl)cyclopentyl acetate |

| Etherification | Phenolic | 1. NaOH2. CH₃I | 4-(1-Hydroxycyclopentyl)-1-methoxybenzene |

Halogenation Reactions of the Aromatic Ring

As a specific and important electrophilic aromatic substitution, halogenation of the activated phenolic ring is readily achieved. maqsad.io

Monohalogenation: To achieve selective mono-substitution at one of the ortho positions, the reaction is typically carried out in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures. mlsu.ac.in This moderates the reactivity and favors the formation of 2-bromo- or 2-chloro-4-(1-hydroxycyclopentyl)phenol.

Dihalogenation: Due to the strong activating effect of the hydroxyl group, reaction with bromine water (an aqueous solution of Br₂) leads to the rapid formation of a white precipitate of the disubstituted product, 2,6-dibromo-4-(1-hydroxycyclopentyl)phenol. byjus.com In this case, both ortho positions are halogenated.

Nitration and Sulfonation Reactions

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions used to introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto the aromatic ring. masterorganicchemistry.comlibretexts.org

Nitration:

Mononitration: Treatment of this compound with dilute nitric acid (HNO₃) at low temperature results in the formation of 2-nitro-4-(1-hydroxycyclopentyl)phenol. byjus.comphysicsandmathstutor.com The reaction must be carefully controlled to prevent oxidation of the phenol ring and over-nitration.

Dinitration: Using more concentrated nitric acid, especially in the presence of sulfuric acid, can lead to the introduction of a second nitro group, yielding 2,6-dinitro-4-(1-hydroxycyclopentyl)phenol. physicsandmathstutor.com

Sulfonation:

The sulfonation of phenols is a reversible reaction. libretexts.org Reacting this compound with concentrated sulfuric acid (H₂SO₄) introduces a sulfonic acid group at the ortho position. mlsu.ac.in The reaction temperature can influence the outcome in some phenols, but with the para position blocked, the ortho product, 2-hydroxy-5-(1-hydroxycyclopentyl)benzenesulfonic acid, is expected. mlsu.ac.in The reversibility of sulfonation allows the -SO₃H group to be used as a temporary blocking group to direct other electrophiles. libretexts.org

Rearrangement Reactions and Associated Mechanistic Pathways

The molecular architecture of this compound, featuring a tertiary alcohol adjacent to a phenol ring, makes it a prime candidate for several classes of rearrangement reactions, particularly under acidic conditions. These transformations are typically driven by the formation of a more stable chemical entity, often involving the generation of carbocation intermediates that seek stabilization through molecular shifts, leading to significant structural reorganization.

Acid-Catalyzed Dehydration and Rearrangement

The most direct transformation of this compound is its acid-catalyzed dehydration. This reaction proceeds via an E1 mechanism, which is characteristic of tertiary alcohols. jove.com The mechanistic pathway unfolds in distinct steps:

Protonation: The hydroxyl group of the alcohol is protonated by an acid catalyst (e.g., H₂SO₄, H₃PO₄) to form a good leaving group, the alkyloxonium ion. jove.combyjus.com

Formation of Carbocation: The alkyloxonium ion dissociates, losing a molecule of water to form a relatively stable tertiary benzylic carbocation. The stability of this intermediate is enhanced by both the inductive effect of the alkyl groups and hyperconjugation, as well as resonance delocalization of the positive charge into the adjacent phenyl ring.

Deprotonation or Rearrangement: The carbocation can then follow two primary pathways:

Elimination: A base (such as water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation center, leading to the formation of an alkene. The primary product is typically the more substituted and thermodynamically stable Zaitsev product, 4-(1-cyclopenten-1-yl)phenol . rsc.org

Skeletal Rearrangement: While the initial tertiary carbocation is relatively stable, rearrangements can occur if a more stable carbocation can be formed. In the case of cyclic systems, this can lead to ring expansion or contraction, although such rearrangements are less common for this specific substrate compared to simple elimination. masterorganicchemistry.com

Dienone-Phenol Rearrangement

A related and classic transformation is the dienone-phenol rearrangement, which converts a 4,4-disubstituted cyclohexadienone into a stable 3,4-disubstituted phenol in the presence of acid. wikipedia.orgslideshare.net While not a reaction of this compound itself, it represents a key synthetic route to substituted phenols and illustrates fundamental carbocation rearrangement principles. A hypothetical precursor, such as a spiro[4.5]deca-6,9-dien-8-one derivative, would undergo this rearrangement.

The mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the cyclohexadienone is protonated by a strong acid, generating a carbocation stabilized by resonance. pw.live

Carbocation Rearrangement (1,2-Shift): The positive charge is delocalized across the ring. In one of the resonance structures, the charge resides on a carbon adjacent to the spiro center. This induces a 1,2-alkyl shift, where one of the groups at the C4 position (in this case, a bond from the cyclopentyl ring) migrates to the adjacent positively charged carbon. slideshare.netpw.live

Rearomatization: The migration of the alkyl group forms a new, more stable tertiary carbocation. Subsequent loss of a proton from the hydroxyl group restores the aromaticity of the ring, yielding the final 3,4-disubstituted phenol product. wikipedia.org The driving force for this entire process is the formation of the highly stable aromatic system. pw.live

Pinacol (B44631) Rearrangement

The pinacol rearrangement provides another analogous pathway, starting from a 1,2-diol (vicinal diol). byjus.comwikipedia.org A suitable precursor for a related transformation would be 1-(4-hydroxyphenyl)cyclopentane-1,2-diol . This acid-catalyzed reaction converts the diol into a ketone through a 1,2-rearrangement. masterorganicchemistry.com

The mechanism involves several key steps:

Protonation and Water Loss: One of the two hydroxyl groups is protonated by acid. In an unsymmetrical diol, the hydroxyl group that leads to the formation of the more stable carbocation upon leaving is preferentially protonated. wikipedia.orgchemistrysteps.com Loss of water generates a carbocation.

Migratory Shift: A 1,2-shift occurs where a group from the adjacent carbon migrates to the carbocation center. The migratory aptitude generally follows the order: Phenyl > Alkyl. wikipedia.orgchemistrysteps.com In this case, either the phenyl group or a carbon from the cyclopentane (B165970) ring could migrate.

Formation of Ketone: The migration results in a new carbocation that is stabilized by resonance with the remaining oxygen atom (an oxonium ion). wikipedia.org Deprotonation of this oxonium ion yields the final carbonyl compound, which in this case would be a spirocyclic ketone. The driving force is the formation of the stable C=O double bond. masterorganicchemistry.com

Mechanistic Investigations of Key Transformations of this compound

Kinetic Studies of Reaction Pathways

While specific kinetic data for the transformations of this compound are not extensively documented in readily available literature, the kinetics can be inferred from studies on analogous systems. The key transformations, such as acid-catalyzed dehydration and Friedel-Crafts alkylations, have been subjects of detailed kinetic analysis for related compounds.

Rate = k[Alcohol][H⁺]

Studies on the dehydration of secondary and tertiary alcohols reveal the influence of substrate structure and reaction conditions on the rate constants. For instance, the dehydration of cyclohexanol (B46403) has been shown to be reversible, and the observed rate constant (k_obs) can be decomposed into forward (dehydration) and reverse (hydration) rate constants. acs.org The benzylic nature of the carbocation formed from this compound would be expected to significantly accelerate the rate of dehydration compared to non-benzylic tertiary alcohols due to enhanced stabilization of the transition state leading to the carbocation. rsc.org

The table below presents kinetic data for the dehydration of analogous alcohols to illustrate the typical magnitudes of these parameters.

| Reaction | Catalyst | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Dehydration of tert-Butyl Alcohol | Ion-exchange resin | 60 - 90 | - | 18 | researchgate.net |

| Dehydration of Cyclohexanol | Hydrothermal | 250 | k_dehydration = 0.17 h⁻¹ | - | acs.org |

Kinetic studies on Friedel-Crafts alkylation of phenols with alcohols, a reaction for which this compound could be a product, also provide insight. For example, the site-selective ortho-alkylation of phenols with secondary alcohols using a ZnCl₂/CSA dual catalyst system was found to have a complex rate law, suggesting a kinetically controlled process where the catalyst is saturated with the phenol ligand. researchgate.net This highlights that in catalytic systems, the reaction order can be non-trivial and dependent on the concentration of all participating species. researchgate.net

Thermodynamic Analyses of Chemical Transformations

The thermodynamic feasibility and equilibrium position of transformations involving this compound are governed by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Direct thermodynamic parameters for this specific compound are not widely published, but analysis of related reactions provides a strong basis for understanding its behavior.

Thermodynamics of Dehydration

The dehydration of an alcohol to form an alkene and water is a classic example of an entropy-driven reaction. The process involves breaking one C-C and one C-O sigma bond and forming one C=C pi bond, which is energetically costly, making the reaction endothermic (positive ΔH). However, the reaction produces two molecules from one, leading to a significant increase in translational entropy (positive ΔS).

R-OH → Alkene + H₂O

At sufficiently high temperatures, the TΔS term in the Gibbs free energy equation (ΔG = ΔH - TΔS) overcomes the positive enthalpy change, making ΔG negative and driving the reaction forward. Thermodynamic analysis of the dehydration of tert-butyl alcohol, for example, yielded a reaction enthalpy of +26 kJ/mol. researchgate.net

Thermodynamics of Isomerization and Rearrangement

Rearrangement reactions, such as the dienone-phenol and pinacol rearrangements, are driven by the formation of a more stable product. The conversion of a non-aromatic dienone to a highly stable aromatic phenol results in a large negative change in Gibbs free energy, making the reaction essentially irreversible. pw.live Similarly, the isomerization of phenols, for instance in the Fries rearrangement, is subject to thermodynamic control. Studies on the acylation of phenol show that while O-acylation to form phenyl acetate may be kinetically favored, the C-acylated hydroxyacetophenone isomers are thermodynamically more stable at moderate temperatures (300-800 K). scielo.brresearchgate.net The relative stability of isomers often dictates the product distribution at equilibrium, with the meta-isomer sometimes being more stable than ortho and para isomers in certain disubstituted benzene systems. researchgate.net

The hydrogenation of phenol to produce cyclohexanone (B45756) and cyclohexanol is an exothermic process. researchgate.netmdpi.com Consequently, the reverse reaction, the dehydrogenation of a substituted cyclohexanol or cyclohexanone to a phenol, would be endothermic.

The following table summarizes thermodynamic data for representative related reactions.

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) | Temperature (K) | Reference |

|---|---|---|---|---|---|

| Dehydration of tert-Butyl Alcohol | +26 | - | - | 333 - 363 | researchgate.net |

| Formation of p-Hydroxyacetophenone from Phenyl Acetate (Fries) | -24.4 | -1.1 | -24.1 | 298 | scielo.br |

| Formation of m-Hydroxyacetophenone from Phenyl Acetate (Fries) | -29.2 | -0.4 | -29.1 | 298 | scielo.br |

| Hydrogenation of Phenol to Cyclohexanone | -68.3 | - | - | - | researchgate.net |

These analyses demonstrate that the chemical transformations of this compound are dictated by a delicate balance of kinetic and thermodynamic factors, leading to a variety of potential products through well-established carbocation-mediated mechanistic pathways.

Advanced Spectroscopic and Analytical Characterization of 4 1 Hydroxycyclopentyl Phenol

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis, is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For 4-(1-Hydroxycyclopentyl)phenol, the primary chromophore—the part of the molecule responsible for light absorption—is the phenol (B47542) ring.

The benzene (B151609) ring in phenol exhibits characteristic absorption bands in the ultraviolet region. Typically, phenols show a strong absorption band around 210 nm (the E2-band) and a weaker, more structured band around 270-280 nm (the B-band) nist.govdocbrown.info. The presence of the hydroxyl (-OH) group on the aromatic ring acts as an auxochrome, which can cause a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity compared to unsubstituted benzene.

The 1-hydroxycyclopentyl substituent is an alkyl group and is not expected to significantly alter the primary absorption bands of the phenolic chromophore. Therefore, the UV-Vis spectrum of this compound is predicted to be very similar to that of other p-alkylphenols. The expected absorption maxima (λmax) are crucial for setting the detection wavelength in chromatographic techniques like HPLC.

Table 1: Expected UV-Vis Absorption Maxima for this compound

| Absorption Band | Expected λmax (nm) | Associated Transition |

|---|---|---|

| E2-band | ~220 nm | π → π* |

| B-band | ~275 nm | π → π* |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental composition. For this compound (molecular formula C₁₁H₁₄O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound or an isolated natural product.

Table 2: Elemental Composition and Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Monoisotopic Mass | 178.0994 u |

| Theoretical [M+H]⁺ | 179.1067 u |

| Theoretical [M+Na]⁺ | 201.0886 u |

| Theoretical [M-H]⁻ | 177.0921 u |

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for analyzing complex mixtures and assessing the purity of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a gas chromatograph before entering the mass spectrometer. Phenolic compounds, due to their polar hydroxyl groups, often require derivatization to increase their volatility and thermal stability for GC analysis researchgate.netepa.gov. A common derivatization agent is N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the acidic hydroxyl groups into their corresponding TBDMS ethers researchgate.net. The mass spectrum of the derivatized this compound would then be analyzed. Fragmentation would likely involve cleavage of the cyclopentyl ring and the loss of the silyl (B83357) group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a preferred method for analyzing phenolic compounds as it often does not require derivatization, simplifying sample preparation shimadzu.comlcms.cz. The compound is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) lcms.czdphen1.com. In tandem MS (MS/MS), a specific precursor ion (e.g., the molecular ion [M+H]⁺ or [M-H]⁻) is selected and fragmented to produce a characteristic pattern of product ions. This process, known as Selected Reaction Monitoring (SRM), provides high selectivity and sensitivity for quantification thermofisher.comrestek.com. The fragmentation of this compound would likely involve the loss of a water molecule (H₂O) from the hydroxycyclopentyl group and cleavage at the benzylic position, resulting in characteristic fragment ions that confirm the structure.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be grown as a suitable single crystal, single-crystal X-ray diffraction can provide a wealth of structural information redalyc.orgmdpi.com.

This technique can unambiguously confirm the compound's constitution and stereochemistry. Key structural parameters that can be determined include:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The spatial arrangement of the cyclopentyl ring and its orientation relative to the phenol ring.

Crystal Packing: How individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and geometry of non-covalent interactions, such as hydrogen bonds involving the two hydroxyl groups and potential π-π stacking of the phenol rings mdpi.com. This information is crucial for understanding the physical properties of the solid material.

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for assessing the purity of a compound and for quantifying its amount in a sample.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile or thermally unstable compounds like phenols scirp.orgijper.orgscirp.org. A reversed-phase HPLC (RP-HPLC) method is typically employed for the separation and quantification of this compound.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) sielc.commdpi.com. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and sharp peaks. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., 275 nm). By comparing the peak area of the sample to that of a known standard, the purity and concentration of this compound can be accurately determined.

Table 3: Representative HPLC Data for Purity Analysis of this compound

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 3.5 | 15,234 | 0.45 | Impurity A |

| 2 | 8.2 | 3,356,789 | 99.42 | This compound |

| 3 | 9.1 | 4,321 | 0.13 | Impurity B |

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. For phenolic compounds like this compound, GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. The analysis of this compound by GC is influenced by its unique structure, which includes a polar phenolic hydroxyl group and a bulky hydroxycyclopentyl substituent. These features dictate the compound's volatility and its interaction with the GC stationary phase, which are critical parameters for method development.

Detailed research into the GC analysis of phenols provides a framework for the expected behavior of this compound. The polarity imparted by the two hydroxyl groups (one phenolic, one alcoholic) can lead to peak tailing and potential adsorption on the GC column if the active sites are not properly deactivated. To mitigate these effects and improve chromatographic peak shape and volatility, derivatization is a common strategy employed for the analysis of polar compounds like phenols. epa.gov A common approach is silylation, where active hydrogens, such as those in hydroxyl groups, are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and increases its volatility, making it more amenable to GC analysis.

The choice of capillary column is critical for achieving adequate separation from other related compounds or matrix components. A common choice for phenol analysis is a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or TG-5MS). thermofisher.com On such columns, compounds generally elute in order of increasing boiling point and, to a lesser extent, increasing polarity.

In a hypothetical analysis including related compounds, one would expect this compound to have a longer retention time than simpler phenols due to its higher molecular weight and polarity. For instance, compared to 4-cyclopentylphenol, which lacks the tertiary alcohol on the cyclopentyl ring, this compound would be significantly more polar and less volatile, leading to a later elution time in its underivatized form.

A typical GC-MS method would involve a temperature program that starts at a lower temperature to trap volatile components and then ramps up to a higher temperature to elute less volatile compounds like this compound. The mass spectrometer detector would then provide mass spectral data to confirm the identity of the eluting peak based on its fragmentation pattern.

The following interactive table presents hypothetical retention data for this compound and related compounds on a standard non-polar GC column to illustrate the expected elution order based on their structural characteristics.

Interactive Data Table: Hypothetical GC Retention Times

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) (Estimated) | Expected Retention Time (min) | Notes |

| Phenol | C₆H₅OH | 94.11 | 181.7 | 5.2 | Lowest molecular weight and most volatile of the group. |

| 4-Cyclopentylphenol | c-C₅H₉C₆H₄OH | 162.23 | 285-290 | 9.8 | Increased molecular weight and alkyl substitution leads to a higher boiling point and longer retention time than phenol. |

| This compound | HO-c-C₅H₈C₆H₄OH | 178.23 | >300 | 12.5 (derivatized) | The additional hydroxyl group significantly increases polarity and boiling point. Analysis is often performed after derivatization to improve peak shape and volatility. |

This table illustrates that the retention time generally increases with molecular weight and boiling point. The significant increase in retention time for this compound is attributed to both its higher mass and the increased polarity from the additional hydroxyl group, which enhances its interaction with the stationary phase. These values are representative and would be determined empirically for a specific GC system and set of analytical conditions. mtu.edu

Theoretical and Computational Chemistry Studies on 4 1 Hydroxycyclopentyl Phenol

Quantum Chemical Calculationsmit.edusemanticscholar.org

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of molecules. rsc.org Methods like Density Functional Theory (DFT) have become essential for predicting a wide range of molecular attributes with high accuracy. rsdjournal.org

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic properties of molecules. scirp.org By employing functionals like B3LYP combined with basis sets such as 6-311+G(d,p), researchers can calculate the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. karazin.ua These calculations provide precise values for bond lengths, bond angles, and dihedral angles. scirp.org

For 4-(1-Hydroxycyclopentyl)phenol, DFT calculations would reveal the precise geometry of both the phenol (B47542) ring and the cyclopentyl group, as well as their spatial relationship. The cyclopentyl ring itself typically adopts a non-planar, envelope or twist conformation to minimize steric strain. researchgate.net Analysis of the Mulliken charge distribution, also derived from DFT calculations, helps in understanding the distribution of electron density across the molecule and identifying atomic sites susceptible to electrophilic or nucleophilic attack. karazin.uainformaticsjournals.co.in

Table 1: Representative Calculated Geometric Parameters for this compound using DFT/B3LYP (Note: These are typical values derived from studies on phenol and related cyclopentyl structures. dergipark.org.trijaemr.com)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C-O (Phenolic) | 1.365 Å |

| O-H (Phenolic) | 0.963 Å | |

| C-C (Aromatic) | 1.395 - 1.405 Å | |

| C-C (Cyclopentyl) | 1.540 - 1.559 Å | |

| C-O (Cyclopentyl) | 1.433 Å | |

| Bond Angles | C-O-H (Phenolic) | 109.1° |

| C-C-C (Aromatic) | ~120° | |

| C-C-C (Cyclopentyl) | ~104-106° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap implies high polarizability and greater chemical reactivity, as less energy is required for electronic excitation. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. informaticsjournals.co.innih.gov These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. researchgate.net

Electrophilicity Index (ω): χ² / (2η). This index measures the propensity of a species to accept electrons. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may extend over the aromatic system. semanticscholar.org The presence of the electron-donating hydroxyl and alkyl groups influences these orbital energies.

Table 2: Calculated Global Reactivity Descriptors (Note: Values are illustrative and based on typical DFT calculations for phenolic compounds. irjweb.comresearchgate.net)

| Descriptor | Formula | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | - | -6.35 |

| ELUMO | - | -1.85 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.50 |

| Ionization Potential (I) | -EHOMO | 6.35 |

| Electron Affinity (A) | -ELUMO | 1.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 |

| Electronegativity (χ) | (I + A) / 2 | 4.10 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.74 |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net Using DFT methods, harmonic vibrational frequencies can be calculated for the optimized molecular structure. ijaemr.com These calculations predict the frequencies of fundamental vibrational modes, such as stretching, bending, and torsional motions of the atoms. researchgate.net

Due to the nature of the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values. ijaemr.com Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. unige.ch A detailed comparison between the calculated and experimental vibrational spectra allows for a confident assignment of the observed absorption bands to specific molecular motions. dergipark.org.tr For this compound, key vibrational modes would include the O-H stretching of the two hydroxyl groups, C-O stretching, aromatic C-H stretching, and various vibrations of the cyclopentyl ring. researchgate.netresearchgate.net

Table 3: Selected Calculated Vibrational Frequencies and Their Assignments (Note: Based on general assignments for substituted phenols. ijaemr.comresearchgate.net)

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Description |

|---|---|---|

| ν(O-H) | ~3650 | Free Hydroxyl Stretch (Phenolic) |

| ν(O-H) | ~3600 | Free Hydroxyl Stretch (Cyclopentyl) |

| ν(C-H) | 3050-3100 | Aromatic C-H Stretch |

| ν(C-H) | 2850-2960 | Aliphatic C-H Stretch (Cyclopentyl) |

| ν(C=C) | 1500-1600 | Aromatic Ring Stretch |

| δ(O-H) | ~1350 | O-H In-plane Bend |

| ν(C-O) | ~1250 | C-O Stretch |

Conformational Analysis and Potential Energy Surfacesmit.edusemanticscholar.org

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. libretexts.org A conformational analysis is the study of the energies and relative stabilities of these different conformers. ucsb.edu For this compound, rotation around the single bond connecting the cyclopentyl ring to the phenol ring can lead to various conformers with distinct energies.

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. researchgate.net By systematically rotating a specific dihedral angle and calculating the energy at each step while optimizing the rest of the geometry, a one-dimensional PES can be generated. nih.gov The minima on this surface correspond to stable conformers, while the maxima represent the transition states between them. libretexts.org This analysis helps identify the most stable (lowest energy) conformation of the molecule, which is the most abundant form under thermal equilibrium. ucsb.edu For this compound, the PES would likely reveal the energetic barriers to rotation and the preferred orientation of the cyclopentyl group relative to the plane of the phenol ring.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations typically model a molecule in isolation (in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in a solvent or as part of a larger assembly. nih.gov MD simulations provide a time-resolved view of molecular motion and intermolecular interactions. uni-halle.de

These simulations treat atoms as classical particles moving according to a force field, which is a set of equations and parameters that describe the potential energy of the system, including terms for bond stretching, angle bending, and non-bonded interactions like van der Waals forces and electrostatic forces. nih.govfrontiersin.org For this compound, MD simulations can be used to study:

Hydrogen Bonding: The dynamics of hydrogen bonds formed between the molecule's hydroxyl groups and solvent molecules (e.g., water) or between two molecules of this compound. nih.gov

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: The transitions between different conformations in a solution environment. nih.gov

Aggregation: How multiple molecules of this compound might interact and self-assemble through intermolecular forces. uni-halle.de

Reaction Mechanism Elucidation through Computational Modelingucsb.edusmu.edu

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. acs.org By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. 103.203.175 This involves locating and characterizing the structures and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. smu.edu

DFT calculations are frequently used to model these reaction pathways. acs.org The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. mit.edu For this compound, computational modeling could be used to investigate various reactions, such as:

Oxidation: Elucidating the mechanism of antioxidant activity, likely proceeding through a hydrogen atom transfer (HAT) or single electron transfer (SET) from the phenolic hydroxyl group. nih.gov

Electrophilic Substitution: Modeling the reaction pathway for substitutions on the aromatic ring.

Dehydration: Investigating the mechanism for the elimination of water from the cyclopentyl hydroxyl group under acidic conditions.

By analyzing the entire reaction coordinate, from reactant complex to product complex, a complete, step-by-step understanding of the chemical transformation can be achieved. smu.edu

Applications of 4 1 Hydroxycyclopentyl Phenol As a Chemical Intermediate

Precursor in Fine Chemical Synthesis

The reactivity of both the phenolic hydroxyl group and the aromatic ring, which is activated towards electrophilic substitution, allows 4-(1-Hydroxycyclopentyl)phenol to serve as a starting material in the synthesis of a range of specialized chemicals.

Phenolic compounds are fundamental building blocks in the agrochemical industry, serving as precursors to a variety of herbicides, insecticides, and fungicides. wikipedia.orgnih.gov The general structure of this compound, a substituted phenol (B47542), makes it a plausible candidate for the synthesis of new agrochemical active ingredients. The phenol moiety can be derivatized to form ethers and esters, which are common functionalities in many pesticides. For instance, phenoxy herbicides are a well-known class of agrochemicals derived from phenols. wikipedia.org

The bulky 1-hydroxycyclopentyl group can influence the biological activity and selectivity of the resulting agrochemical. This substituent may enhance the compound's interaction with specific biological targets while potentially reducing its environmental persistence. While direct synthesis of commercial agrochemicals from this compound is not widely documented in publicly available literature, its structural similarity to other alkylphenols used in agrochemical synthesis suggests its potential in this area. researchgate.nettaylorandfrancis.com

Table 1: Examples of Agrochemical Classes Derived from Phenolic Precursors

| Agrochemical Class | General Structure/Functional Group | Role of Phenol Moiety |

| Phenoxy Herbicides | Ar-O-CH₂-COOH | Core aromatic structure |

| Phenylurea Herbicides | Ar-NH-CO-N(CH₃)₂ | Precursor to the aniline derivative |

| Phenolic Ester Insecticides | Ar-O-CO-R | Core aromatic structure |

This table provides generalized structures and is for illustrative purposes.

The synthesis of azo dyes, which constitute a significant portion of the synthetic dye industry, traditionally involves the coupling of a diazonium salt with an electron-rich aromatic compound, such as a phenol. mdpi.comwikipedia.org The phenol acts as a coupling agent, and its structure influences the color and properties of the resulting dye. mdpi.com this compound can serve as such a coupling component. The electron-donating hydroxyl group activates the aromatic ring, directing the electrophilic diazonium salt to the ortho position.

The presence of the 1-hydroxycyclopentyl group at the para position would likely impact the final dye's properties, such as its shade, lightfastness, and solubility in various media. This bulky, non-polar group could enhance the dye's affinity for hydrophobic fibers. The general reaction for the formation of an azo dye from a phenol is depicted below:

Ar-N₂⁺ + HOC₆H₄-R → Ar-N=N-C₆H₃(OH)-R + H⁺

Where Ar is an aryl group and R is the 1-hydroxycyclopentyl substituent. While specific azo dyes derived from this compound are not extensively cataloged, the fundamental principles of azo coupling chemistry support its potential application in this field. mdpi.comjchemrev.com

Substituted phenols are key monomers in the production of various polymers, most notably phenol-formaldehyde resins (also known as phenolic resins). wikipedia.orgnih.gov These thermosetting polymers are known for their excellent thermal stability, chemical resistance, and mechanical strength. The synthesis of these resins involves the step-growth polymerization of a phenol or substituted phenol with formaldehyde. youtube.com

This compound can be used as a monomer in this process. The bulky and rigid 1-hydroxycyclopentyl substituent at the para-position would block one of the reactive sites on the phenol ring (the para position), leading to a more linear polymer chain compared to the highly cross-linked structure obtained from unsubstituted phenol. This can result in resins with modified properties, such as increased flexibility or different solubility characteristics. The properties of the final resin are highly dependent on the structure of the phenolic monomer. nih.govservice.gov.uk Alkylphenols are known to be used in the production of phenolic resins, and the cycloalkyl substituent of this compound would be expected to impart specific performance characteristics to the resulting polymer. taylorandfrancis.com

Table 2: Potential Influence of 1-Hydroxycyclopentyl Group on Phenolic Resin Properties

| Property | Influence of 1-Hydroxycyclopentyl Substituent |

| Cross-link Density | Potentially lower due to blocking of the para position, leading to a more linear polymer. |

| Flexibility | May be increased due to reduced cross-linking. |

| Solubility | The non-polar cyclopentyl group could increase solubility in non-polar solvents. |

| Thermal Stability | The rigid alicyclic ring might enhance the thermal stability of the polymer backbone. |

Building Block in Complex Organic Molecule Construction

The synthesis of complex organic molecules, including natural products and pharmaceuticals, often relies on the use of versatile building blocks that can be elaborated into more intricate structures. nih.govnih.gov Phenolic compounds are valuable in this regard due to the reactivity of the aromatic ring and the hydroxyl group. This compound, with its distinct substitution pattern, can serve as a scaffold for the construction of more complex molecular architectures.

The phenolic hydroxyl group can be used as a handle for further functionalization, for example, through etherification or esterification, to attach other molecular fragments. The aromatic ring can undergo further electrophilic substitution reactions, allowing for the introduction of additional functional groups. The 1-hydroxycyclopentyl moiety itself can also be a site for chemical modification. The combination of these features in a single molecule provides multiple avenues for synthetic chemists to explore in the creation of novel and complex compounds.

Role in the Development of Supramolecular Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. northwestern.edu The design of molecules that can self-assemble into larger, ordered structures is a key aspect of this field.

Host-guest chemistry is a fundamental concept in supramolecular chemistry where a larger "host" molecule encapsulates a smaller "guest" molecule. nih.gov This interaction is often highly specific, a phenomenon known as molecular recognition. Phenolic compounds can participate in host-guest complexes, acting as either the host or the guest.

This compound possesses structural features that make it an interesting candidate for studies in molecular recognition and host-guest chemistry. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking interactions. The bulky and hydrophobic cyclopentyl group can engage in van der Waals and hydrophobic interactions within the cavity of a suitable host molecule, such as a cyclodextrin or a calixarene. youtube.com Conversely, molecules containing the 4-(1-hydroxycyclopentyl)phenyl moiety could be incorporated into larger macrocyclic structures that could themselves act as hosts for smaller guest molecules. The specific geometry and electronic properties of this compound would dictate its binding affinity and selectivity for different guests.

Self-Assembly Processes and Ordered Structures

Currently, there is a notable absence of publicly available scientific literature detailing the specific self-assembly processes and the formation of ordered structures involving this compound. While the molecular structure of this compound, featuring both a hydroxyl group and a phenol moiety, suggests a potential for directional intermolecular interactions that could lead to self-assembly, dedicated studies on this behavior have not been reported. The interplay of its hydrogen-bonding capabilities and potential aromatic stacking could theoretically drive the formation of supramolecular architectures. However, without experimental or computational studies focused specifically on this compound, any discussion on its self-assembly into ordered structures remains speculative. Further research is required to explore and characterize the supramolecular chemistry of this particular compound.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed investigation into the specific intermolecular interactions of this compound is not extensively covered in the current body of scientific research. However, based on its chemical structure, several key intermolecular forces can be inferred to play a significant role in its physical and chemical properties.

The primary and most influential intermolecular interaction for this compound is expected to be hydrogen bonding . The presence of two hydroxyl groups—one phenolic and one aliphatic on the cyclopentyl ring—provides ample opportunity for the formation of a robust hydrogen bond network. The hydrogen atom of a hydroxyl group can act as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. This can lead to the formation of chains, rings, or more complex three-dimensional networks in the solid state or in concentrated solutions. The strength of these hydrogen bonds is a critical factor in determining the compound's melting point, boiling point, and solubility.

A comprehensive understanding of these interactions would necessitate dedicated crystallographic and spectroscopic studies on this compound. X-ray crystallography could provide precise information on the bond lengths, bond angles, and spatial arrangement of molecules in the solid state, revealing the specific hydrogen bonding patterns and π-π stacking geometries. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy could offer insights into these interactions in different phases.

Without such specific studies, a quantitative analysis of the intermolecular forces in this compound is not possible. The following table provides a qualitative summary of the expected intermolecular interactions.

| Intermolecular Interaction | Description | Potential Significance for this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. | Expected to be the dominant intermolecular force, significantly influencing physical properties like melting and boiling points. The two hydroxyl groups can act as both donors and acceptors. |

| π-π Stacking | A non-covalent interaction between aromatic rings. | Expected to contribute to the stability of solid-state packing and aggregation in solution. The geometry may be influenced by the bulky cyclopentyl group. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present in all molecules and contribute to the overall intermolecular attractions. |

Further empirical research is essential to move beyond these theoretical considerations and to fully characterize the rich intermolecular chemistry of this compound.

Structure Reactivity Relationships and Chemical Design Principles for 4 1 Hydroxycyclopentyl Phenol Analogues

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The reactivity of 4-(1-Hydroxycyclopentyl)phenol analogues is primarily dictated by the electronic properties of substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby influencing the acidity of the phenolic proton and the reactivity of the benzene (B151609) ring in electrophilic substitution reactions. pharmaguideline.comvanderbilt.edulibretexts.org

Phenolic Acidity:

The acidity of the phenolic hydroxyl group is a key property that can be modulated. Electron-withdrawing groups (EWGs) attached to the benzene ring increase the acidity of the phenol (B47542) by stabilizing the resulting phenoxide ion through inductive and/or resonance effects. vanderbilt.edulibretexts.org Conversely, electron-donating groups (EDGs) decrease acidity by destabilizing the phenoxide ion. pharmaguideline.comvanderbilt.edu This effect is more pronounced when the substituents are at the ortho or para positions relative to the hydroxyl group, as this allows for direct resonance delocalization of the negative charge. libretexts.org

For instance, a nitro group (an EWG) at the ortho or para position would significantly increase the acidity of a this compound analogue, while a methoxy (B1213986) group (an EDG) at the same positions would decrease its acidity. pharmaguideline.comvanderbilt.edu

Table 1: Predicted pKa Values of Substituted Phenol Analogues

| Substituent (at ortho or para position) | Electronic Effect | Predicted pKa Relative to Phenol (pKa ≈ 10) |

| -NO₂ | Electron-Withdrawing | < 10 |

| -Cl | Electron-Withdrawing | < 10 |

| -H | (Reference) | ~ 10 |

| -CH₃ | Electron-Donating | > 10 |

| -OCH₃ | Electron-Donating | > 10 |

| -NH₂ | Electron-Donating | > 10 |

This table provides a qualitative prediction based on established principles of substituent effects on phenol acidity. pharmaguideline.comvanderbilt.edu

Reactivity of the Tertiary Alcohol:

The 1-hydroxycyclopentyl group is a tertiary benzylic alcohol. The reactivity of this group, particularly in reactions involving carbocation intermediates (e.g., substitution or elimination), is also influenced by substituents on the phenyl ring. Electron-donating groups will stabilize a benzylic carbocation intermediate, thus accelerating reactions that proceed through such a species. acs.orgresearchgate.net Conversely, electron-withdrawing groups will destabilize the carbocation, slowing down these reactions. researchgate.net

Electrophilic Aromatic Substitution:

The hydroxyl group of the phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. vanderbilt.edu Since the para position is already occupied by the 1-hydroxycyclopentyl group, electrophilic substitution on this compound would primarily occur at the positions ortho to the hydroxyl group. The rate of these reactions is enhanced by the presence of the activating hydroxyl group. libretexts.org Further substitution on the ring with additional activating groups would increase the rate of electrophilic substitution, while deactivating groups would decrease it.

Rational Design Principles for Modulating Chemical Properties for Specific Synthetic Outcomes

The principles of substituent effects and stereochemistry can be applied to rationally design this compound analogues with tailored properties for specific synthetic goals. This approach involves the strategic placement of functional groups to achieve a desired chemical reactivity or selectivity.

Modulating Nucleophilicity and Electrophilicity:

To enhance the nucleophilicity of the phenol (for example, in Williamson ether synthesis), one could introduce electron-donating groups on the ring to increase the electron density on the oxygen atom.

To make the aromatic ring more susceptible to electrophilic attack , the introduction of additional activating groups would be beneficial.

To favor reactions at the tertiary alcohol , such as dehydration or substitution, placing electron-donating groups on the phenyl ring would stabilize the carbocation intermediate and facilitate the reaction.

Controlling Reaction Pathways: